molecular formula C13H12Cl2F4N2O3 B15002664 Ethyl 2-(2-chloroacetamido)-2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoropropionate

Ethyl 2-(2-chloroacetamido)-2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoropropionate

Cat. No.: B15002664
M. Wt: 391.14 g/mol
InChI Key: JDSIJGHRGSYAOH-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, and amino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-chloroacetate under basic conditions to form the amino intermediate.

    Acylation: The amino intermediate is then acylated with 2-chloroacetyl chloride in the presence of a base to form the acetamido derivative.

    Final Coupling: The acetamido derivative is finally coupled with ethyl 3,3,3-trifluoropyruvate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and acetamido groups.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation: Products include oxidized forms of the amino or acetamido groups.

    Reduction: Reduced forms of the amino or acetamido groups.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE: shares similarities with other fluorinated and chlorinated aromatic compounds, such as:

Uniqueness

The unique combination of chloro, fluoro, and trifluoromethyl groups in ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12Cl2F4N2O3

Molecular Weight

391.14 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C13H12Cl2F4N2O3/c1-2-24-11(23)12(13(17,18)19,21-10(22)6-14)20-7-3-4-9(16)8(15)5-7/h3-5,20H,2,6H2,1H3,(H,21,22)

InChI Key

JDSIJGHRGSYAOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)F)Cl)NC(=O)CCl

Origin of Product

United States

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